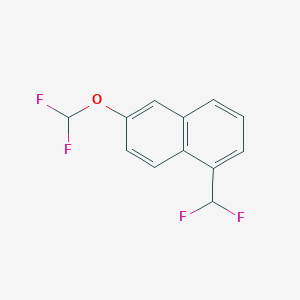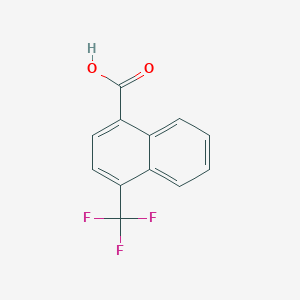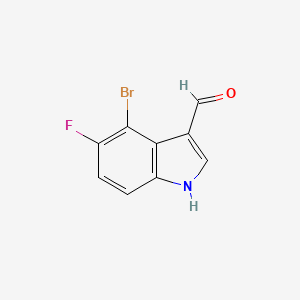
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the indole ring, respectively, and an aldehyde group at the 3rd position. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of indole derivatives followed by formylation. For instance, the bromination of 5-fluoroindole can be achieved using bromine in the presence of a suitable catalyst. The resulting 4-bromo-5-fluoroindole can then be subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-5-fluoro-1H-indole-3-methanol.
Coupling Reactions: Various biaryl or heteroaryl compounds.
科学的研究の応用
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
4-Bromo-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1H-indole-3-carbaldehyde: Lacks the bromine atom, leading to different chemical properties and applications.
4-Chloro-5-fluoro-1H-indole-3-carbaldehyde: Similar structure but with chlorine instead of bromine, which can alter its reactivity and interactions.
特性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
4-bromo-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChIキー |
QYQARWOJKGPNCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


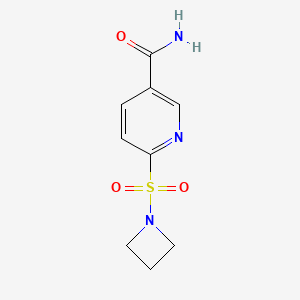
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
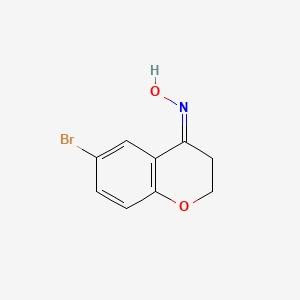
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)





